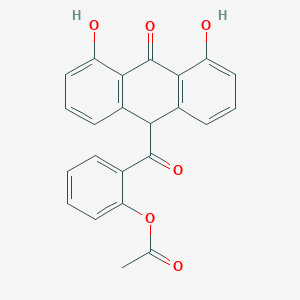![molecular formula C12H13F3N3O2P B154451 N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide CAS No. 1766-62-7](/img/structure/B154451.png)
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is an organophosphorus compound characterized by the presence of aziridine rings and a trifluoromethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide typically involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine rings to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: The major products are aziridine ring-opened derivatives.
Oxidation: Phosphine oxide derivatives are formed.
Reduction: Amines are the primary products.
Aplicaciones Científicas De Investigación
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a tool for studying the mechanisms of aziridine ring-opening reactions and their biological implications.
Mecanismo De Acción
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide involves the formation of reactive intermediates through the ring-opening of aziridine rings. These intermediates can interact with biological macromolecules, such as DNA and proteins, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in cellular replication and repair pathways.
Comparación Con Compuestos Similares
- N-(Bis(1-aziridinyl)phosphinyl)-2,3,5-triiodobenzamide
- N-(Bis(1-aziridinyl)phosphinyl)-p-methylbenzamide
Comparison: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and potential for enhanced biological activity compared to its analogs. The trifluoromethyl group also contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further research and development.
Propiedades
Número CAS |
1766-62-7 |
|---|---|
Fórmula molecular |
C12H13F3N3O2P |
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
Clave InChI |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
SMILES canónico |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)


